An In-depth Technical Guide to 3-Cyclopentene-1-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 3-Cyclopentene-1-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 3-Cyclopentene-1-carboxylic acid (CAS No. 7686-77-3), a versatile building block in organic synthesis with significant potential in pharmaceutical research and development. This document delves into its chemical and physical properties, outlines a representative synthetic protocol, explores its applications in medicinal chemistry, and provides essential safety and handling information for laboratory professionals.
Compound Identification and Physicochemical Properties
3-Cyclopentene-1-carboxylic acid is a cyclic carboxylic acid that serves as a valuable intermediate in the synthesis of more complex molecules. Its structure, featuring both a carboxylic acid moiety and a reactive double bond within a five-membered ring, allows for a diverse range of chemical transformations.
Table 1: Physicochemical Properties of 3-Cyclopentene-1-carboxylic acid
| Property | Value | Source(s) |
| CAS Number | 7686-77-3 | [1][2] |
| Molecular Formula | C₆H₈O₂ | [3] |
| Molecular Weight | 112.13 g/mol | [3] |
| IUPAC Name | cyclopent-3-ene-1-carboxylic acid | [3] |
| Synonyms | Cyclopent-3-enecarboxylic acid | [3] |
| Appearance | Colorless to slightly yellow liquid or white to off-white crystalline solid | [4][5] |
| Boiling Point | 215 °C | |
| Density | ~1.084 g/mL at 25 °C | [5] |
| Refractive Index | ~1.469-1.470 | |
| Solubility | Soluble in organic solvents such as ethanol, acetone, and ether. | [4] |
Note: The physical state at room temperature may vary depending on purity.
Synthesis and Reactivity
The synthesis of 3-Cyclopentene-1-carboxylic acid can be achieved through various routes. One common approach involves the Diels-Alder reaction, a powerful tool in organic chemistry for the formation of six-membered rings, followed by subsequent transformations. A representative synthetic pathway is outlined below.
Representative Synthetic Protocol
A plausible synthetic route to 3-Cyclopentene-1-carboxylic acid can be conceptualized starting from readily available precursors. The following is a generalized procedure based on established organic chemistry principles.
Step 1: Diels-Alder Reaction The synthesis can commence with a Diels-Alder reaction between a suitable diene and a dienophile to construct the cyclopentene ring system with appropriate functional groups that can be converted to a carboxylic acid.
Step 2: Hydrolysis The ester functionality introduced in the Diels-Alder step can then be hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.
Experimental Workflow: Synthesis of a Substituted Cyclopentene Carboxylic Acid
Caption: A generalized workflow for the synthesis of a substituted cyclopentene carboxylic acid, inspired by the synthesis of 3-methyl-3-cyclopentene-1-carboxylic acid[6].
Reactivity and Chemical Transformations
The bifunctional nature of 3-Cyclopentene-1-carboxylic acid makes it a versatile substrate for a variety of chemical reactions:
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Reactions of the Carboxylic Acid: The carboxylic acid group can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol.
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Reactions of the Alkene: The double bond can participate in addition reactions (e.g., hydrogenation, halogenation, epoxidation) and oxidation reactions (e.g., ozonolysis).
Applications in Drug Discovery and Development
The cyclopentene carboxylic acid scaffold is a valuable pharmacophore in medicinal chemistry. Its derivatives have shown a wide range of biological activities, making them attractive candidates for drug development.
Anti-Inflammatory Agents
A prominent class of cyclopentene carboxylic acid derivatives are the cyclopentenone prostaglandins (cyPGs). These molecules are known to possess potent anti-inflammatory properties. Their mechanism of action often involves the covalent modification of key signaling proteins, such as those in the NF-κB pathway, through a Michael addition reaction.
Antiviral and Anticancer Activity
Certain derivatives of cyclopentene carboxylic acid have been investigated for their potential as antiviral and anticancer agents. The strained ring system and the presence of functional groups that can interact with biological targets contribute to their therapeutic potential.
Neuropathic Pain and Other CNS Disorders
More recently, cyclopentane carboxylic acid derivatives have been explored as potent and selective inhibitors of the NaV1.7 sodium channel, a key target for the treatment of neuropathic pain. The carboxylic acid moiety plays a crucial role in the binding of these inhibitors to the channel protein. For example, the replacement of a proline warhead with a cyclopentane carboxylic acid has been shown to significantly boost NaV1.7 potency in preclinical studies[7].
Logical Relationship: From Scaffold to Therapeutic Application
Caption: The central role of 3-Cyclopentene-1-carboxylic acid as a scaffold for generating therapeutically relevant molecules.
Spectral Data
Characterization of 3-Cyclopentene-1-carboxylic acid is typically performed using standard spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the olefinic protons, the methine proton adjacent to the carboxylic acid, and the allylic methylene protons.
-
¹³C NMR: The carbon NMR spectrum will exhibit characteristic peaks for the carboxylic carbon, the olefinic carbons, and the aliphatic carbons of the cyclopentene ring. A literature reference for the ¹³C NMR spectrum in CDCl₃ is available[8].
-
IR Spectroscopy: The infrared spectrum will be dominated by a broad absorption band for the O-H stretch of the carboxylic acid and a sharp, strong absorption for the C=O stretch.
Safety and Handling
3-Cyclopentene-1-carboxylic acid is a hazardous chemical and should be handled with appropriate precautions in a laboratory setting.
Table 2: GHS Hazard Information
| Hazard Class | Hazard Statement | GHS Pictogram |
| Corrosive to metals | H290: May be corrosive to metals | Corrosion |
| Skin corrosion/irritation | H314: Causes severe skin burns and eye damage | Corrosion |
| Serious eye damage/eye irritation | H318: Causes serious eye damage | Corrosion |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation | Exclamation Mark |
Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials.
Conclusion
3-Cyclopentene-1-carboxylic acid is a versatile and valuable building block for organic synthesis, with significant applications in the field of drug discovery. Its unique combination of a reactive alkene and a carboxylic acid functional group within a cyclic scaffold provides a platform for the development of a wide range of biologically active molecules. Researchers and drug development professionals should be aware of its potential as well as the necessary safety precautions for its handling.
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